(R)-(-)-3-Methyl-2-butanol

Asymmetric Synthesis Chiral Chromatography Stereochemistry

(R)-(-)-3-Methyl-2-butanol (CAS 1572-93-6) is a chiral, secondary alcohol belonging to the pentanol class. It exists as one of two non-superimposable enantiomers and is characterized by a specific optical rotation of −5° (neat).

Molecular Formula C5H12O
Molecular Weight 88.15 g/mol
CAS No. 1572-93-6
Cat. No. B075267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-3-Methyl-2-butanol
CAS1572-93-6
Molecular FormulaC5H12O
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(C)C(C)O
InChIInChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m1/s1
InChIKeyMXLMTQWGSQIYOW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-3-Methyl-2-butanol (CAS 1572-93-6) Procurement: Chiral Building Block Specifications and Differentiation


(R)-(-)-3-Methyl-2-butanol (CAS 1572-93-6) is a chiral, secondary alcohol belonging to the pentanol class. It exists as one of two non-superimposable enantiomers and is characterized by a specific optical rotation of −5° (neat) . The compound has a molecular weight of 88.15 g/mol, a boiling point of 112–115°C, and is miscible with ether and alcohols but only slightly soluble in water [1]. It is primarily procured as an enantiopure intermediate for asymmetric synthesis, pharmaceutical research, and the preparation of chiral derivatizing agents.

Enantiopure chiral building block
Levorotatory identity confirmed by rotation
Supports asymmetric synthesis and resolution

Why (R)-(-)-3-Methyl-2-butanol Cannot Be Substituted by Its Racemate or Structural Isomers in Critical Applications


Substituting (R)-(-)-3-Methyl-2-butanol with its racemic mixture or a close structural isomer like 2-methyl-2-butanol can lead to significant failures in downstream chiral syntheses, analytical methods, or process separations. The racemic mixture (±)-3-methyl-2-butanol lacks the essential optical activity (0° specific rotation) required for asymmetric induction [1]. Furthermore, the (S)-(+)-enantiomer exhibits an opposite optical rotation (+5°), which can invert the stereochemical outcome of reactions . In process chemistry, the close boiling points of 3-methyl-2-butanol (112°C) and 1-butanol (118°C) make their separation via conventional distillation impractical, necessitating specific azeotropic methods that rely on the distinct chemical identity of 3-methyl-2-butanol [2]. Even substituting with a different pentanol isomer, such as 2-methyl-2-butanol (boiling point 102°C), is not viable without a complete revalidation of reaction conditions and analytical protocols .

Racemic mixture
Lacks essential optical activity; cannot support asymmetric induction.
(S)-(+)-enantiomer
Opposite rotation direction inverts stereochemical outcome.
Structural isomer (2-methyl-2-butanol)
Substantially different boiling point requires complete method revalidation.

Quantitative Evidence for (R)-(-)-3-Methyl-2-butanol (CAS 1572-93-6) Differentiation


Chiral Purity: Specific Optical Rotation versus Enantiomer and Racemate

(R)-(-)-3-Methyl-2-butanol exhibits a specific optical rotation of −5° (neat), confirming its levorotatory nature . In contrast, its (S)-(+)-enantiomer has a rotation of +5° (neat), and the racemic mixture (±)-3-methyl-2-butanol has a rotation of 0° [1]. This property is the primary quantitative differentiator for confirming enantiopurity in procurement.

Chiral Purity
Head-to-head
−5° vs +5° (S-enantiomer) / 0° (racemate)
Supports enantiomer identity verification
Deviation from −5° may indicate contamination
Asymmetric Synthesis Chiral Chromatography Stereochemistry

Physical Property Distinction: Boiling Point versus Key Structural Isomer 2-Methyl-2-butanol

The boiling point of (R)-(-)-3-methyl-2-butanol is 112–115°C . This is significantly higher than that of its structural isomer, 2-methyl-2-butanol (tert-amyl alcohol), which has a boiling point of 102°C . This 10–13°C difference is critical for designing or validating separation and purification processes.

Boiling Point
Data to verify
112–115°C vs 102°C (2-methyl-2-butanol)
Distinguishes from structural isomer for QC
Verify boiling point on receipt to confirm correct isomer
Process Chemistry Distillation Solvent Selection

Process Separation Challenge: Close Boiling Proximity to 1-Butanol and Azetropic Resolution

3-Methyl-2-butanol (B.P. 112°C) is difficult to separate from 1-butanol (B.P. 118°C) by conventional distillation due to the close proximity of their boiling points and a low relative volatility of 1.22 [1][2]. This necessitates specific separation techniques like azeotropic distillation (using agents like methyl acetoacetate or dioxane) or extractive distillation, which are unique to this compound pair in relevant process streams [1].

Separation Difficulty
Class-level
B.P. 112°C (target) vs 118°C (1-butanol); rel. volatility 1.22
Specific compound identity needed for separation
Conventional distillation impractical; azeotropic methods may be required
Process Development Azeotropic Distillation Extractive Distillation

Validated Application Scenarios for (R)-(-)-3-Methyl-2-butanol (CAS 1572-93-6)


Asymmetric Synthesis and Chiral Resolution

As an enantiopure chiral building block, (R)-(-)-3-Methyl-2-butanol is used to introduce stereochemical control into target molecules. Its specific optical rotation of −5° serves as a primary quality control metric to ensure the correct enantiomer is used, a property entirely absent in the racemic mixture (0° rotation) .

Process Development for Complex Alcohol Mixtures

When working with industrial streams containing both 3-methyl-2-butanol and 1-butanol, the procurement of pure (R)-(-)-3-methyl-2-butanol is essential for developing and validating separation methods. The documented difficulty of separating these two compounds (relative volatility 1.22, boiling point difference 6°C) underscores the need for the specific compound in process research [1].

Analytical Method Development and Chiral Reference Standards

The distinct physical properties, particularly its boiling point of 112–115°C and specific rotation of −5°, make (R)-(-)-3-methyl-2-butanol a valuable reference standard for calibrating chiral GC or HPLC methods and for developing separation protocols for mixtures containing structural isomers like 2-methyl-2-butanol (B.P. 102°C) .

Application
Selection Property
Validation Focus
Asymmetric synthesis
Enantiomeric identity confirmation
Verify levorotatory rotation consistency
Process development
Boiling point differentiation
Validate separation from 1-butanol
Analytical method development
Chiral reference properties
Calibrate chiral methods; confirm isomer resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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